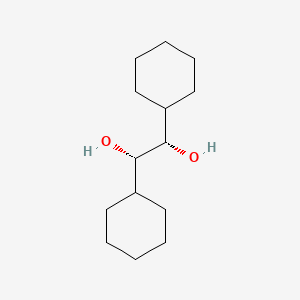

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound characterized by two cyclohexyl groups attached to a central ethane backbone with two hydroxyl groups. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications in various fields, including organic synthesis and catalysis.

准备方法

Synthetic Routes and Reaction Conditions

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, 1,2-dicyclohexylethane-1,2-dione, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the diketone precursor using a chiral catalyst to ensure high enantioselectivity. This method allows for the large-scale production of the compound with consistent stereochemical purity.

化学反应分析

Types of Reactions

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form cyclohexyl-substituted alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of cyclohexyl-substituted alkanes.

Substitution: Formation of halogenated or sulfonated derivatives.

科学研究应用

Asymmetric Synthesis

Chiral Auxiliary in Organic Synthesis

DICHED serves as an effective chiral auxiliary in the synthesis of enantiomerically enriched compounds. Its application allows for the introduction of stereogenic centers with high diastereoselectivities. For instance, in the synthesis of R-(+)-2-methyl-1-butanol, DICHED was employed to achieve exceptional diastereoselectivity via the a-chloroalkyl boronic ester approach .

Case Study: Synthesis of Homochiral Alcohols

A notable study demonstrated the synthesis of homochiral alcohols using DICHED as a chiral auxiliary. The process involved the formation of boron triisopropylate complexes with ethyl lithium and DICHED, resulting in high enantiomeric excess (ee) values exceeding 99% for the target molecule .

Catalysis

Catalytic Reactions

DICHED has been utilized in various catalytic reactions, particularly in enantioselective transformations. Its role as a ligand has been highlighted in several studies where it facilitated reactions such as pinacol couplings and dichlorination processes.

Example: Enantioselective Dihalogenation

In a study focused on catalytic enantioselective dichlorination of allylic alcohols, DICHED was instrumental in achieving high selectivity and yield. The use of titanium-based catalysts alongside DICHED allowed for significant improvements in reaction outcomes .

Material Science

Development of Chiral Polymers

DICHED is also explored in the field of material science for the development of chiral polymers. These materials exhibit unique properties that can be tailored for specific applications, including drug delivery systems and optoelectronic devices .

Table: Properties and Applications of Chiral Polymers Derived from DICHED

| Property | Application |

|---|---|

| High thermal stability | Used in high-performance materials |

| Enhanced optical activity | Applications in photonic devices |

| Biocompatibility | Drug delivery systems |

Pharmaceutical Applications

Role in Drug Design

The pharmaceutical industry has recognized the utility of DICHED in drug design, particularly for creating compounds with desired stereochemistry. Its ability to facilitate selective reactions is crucial for synthesizing active pharmaceutical ingredients (APIs) that require specific stereochemical configurations.

Example: Selective Inhibition Studies

Research has indicated that compounds derived from DICHED can selectively inhibit dipeptidyl peptidase-IV (DPP-IV), an important target in diabetes treatment . This highlights its potential role in developing therapeutics with improved efficacy.

作用机制

The mechanism by which (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol exerts its effects is primarily through its ability to act as a chiral ligand or auxiliary. The compound can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. Its hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further affecting its reactivity and selectivity in various chemical processes.

相似化合物的比较

Similar Compounds

(R,R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol: The enantiomer of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, with similar chemical properties but opposite stereochemistry.

1,2-Diphenyl-1,2-ethanediol: A related diol with phenyl groups instead of cyclohexyl groups, used in similar applications but with different steric and electronic properties.

1,2-Cyclohexanediol: A simpler diol with only one cyclohexyl group, used in various synthetic applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where control over stereochemistry is crucial.

生物活性

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, commonly referred to as DICHED, is a chiral auxiliary widely used in asymmetric synthesis. Its biological activity has garnered attention in various fields, particularly in drug development and synthesis of biologically active compounds. This article delves into the biological properties of DICHED, supported by data tables and relevant research findings.

DICHED is characterized by the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is primarily utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The compound facilitates high diastereoselectivity in reactions involving boronic esters .

Anticancer Activity

Recent studies have highlighted the potential of DICHED-derived compounds as anticancer agents. For instance, DICHED has been employed in the synthesis of nucleoside analogues that exhibit significant cytotoxicity against various cancer cell lines. A comparative study demonstrated that certain DICHED-derived compounds had lower IC50 values than standard treatments, indicating enhanced potency.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 28 β | CCRF-HSB-2 | 0.01 |

| 33 β | CCRF-HSB-2 | 0.05 |

| Ara-C | CCRF-HSB-2 | 0.05 |

| DMDC | CCRF-HSB-2 | 0.02 |

This table summarizes the antineoplastic activities of selected compounds synthesized using DICHED as a chiral auxiliary .

Synthesis of Bioactive Molecules

DICHED has been instrumental in synthesizing various bioactive molecules, including pheromones and natural products. For example, its application in the total synthesis of Salviachinensine A showcased its effectiveness in generating necessary stereogenic centers with high selectivity .

Case Study 1: Synthesis of Pheromones

In a notable study on the asymmetric synthesis of the Japanese beetle pheromone, DICHED was used to achieve high enantioselectivity. The synthetic route involved the reaction of an α-chloro boronic ester with DICHED, resulting in a compound with significant biological relevance in pest management .

Case Study 2: Marine Metabolites

DICHED has also been utilized as a building block for synthesizing marine metabolites such as ent-chromazonarol. The compound's versatility allows for various modifications that enhance biological activity while maintaining structural integrity .

The mechanism through which DICHED exerts its biological effects is primarily through its role as a chiral auxiliary, influencing reaction pathways to favor the formation of specific enantiomers that may exhibit enhanced biological activity compared to their racemic counterparts. This selectivity is crucial in drug development, where the efficacy and safety profiles of different enantiomers can vary significantly.

属性

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。